2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
2-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H11ClN4O and a molecular weight of 298.734. It is known for its unique structure, which combines a benzaldehyde moiety with a phthalazinyl hydrazone group. This compound is of interest in various fields of research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 2-hydroxybenzaldehyde with 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
the general principles of hydrazone synthesis, involving the condensation of hydrazines with aldehydes or ketones, are applicable .
Chemical Reactions Analysis
2-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group. Reagents such as sodium methoxide or potassium hydroxide can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its antimicrobial and anticancer properties.
Industry: While not widely used industrially, it serves as a model compound in the development of new synthetic methodologies and reaction mechanisms
Mechanism of Action
The mechanism of action of 2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with biological molecules, particularly proteins and enzymes. The hydrazone group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar compounds to 2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone include other hydrazone derivatives such as:
- 2-Hydroxybenzaldehyde hydrazone
- 4-Chloro-1-phthalazinylhydrazine
- Benzaldehyde hydrazone derivatives
What sets this compound apart is its unique combination of a benzaldehyde moiety with a phthalazinyl hydrazone group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(E)-[(4-chlorophthalazin-1-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-14-11-6-2-3-7-12(11)15(20-18-14)19-17-9-10-5-1-4-8-13(10)21/h1-9,21H,(H,19,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHUSVSZBDFYFR-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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